N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both quinazolinone and pyridine moieties in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a pyridine carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, can also be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinazolinone ring.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and pyridine moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity. The pyridine moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
- N-[2-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
- N-[2-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
Uniqueness
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C17H15FN4O2 |
---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15FN4O2/c1-11-21-14-6-5-12(18)10-13(14)17(24)22(11)9-8-20-16(23)15-4-2-3-7-19-15/h2-7,10H,8-9H2,1H3,(H,20,23) |
InChI Key |
YBBBETFWDGDSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.